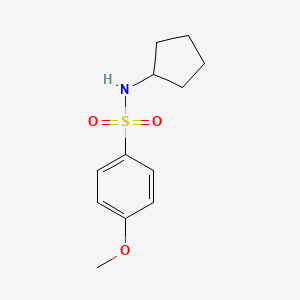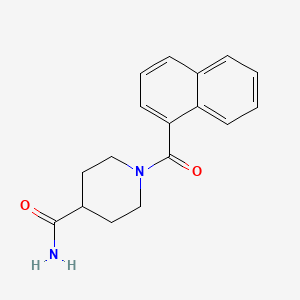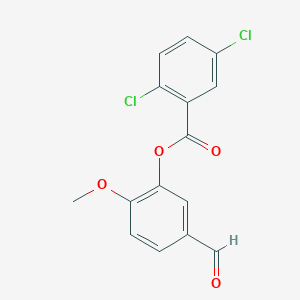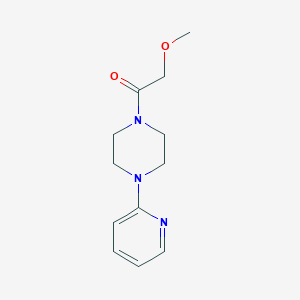
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide, also known as CMMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CMMPA belongs to the class of acrylamide derivatives and is known to exhibit potent biological activities.
作用机制
The mechanism of action of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. These effects suggest that 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
实验室实验的优点和局限性
One advantage of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is its relative ease of synthesis and high purity. It has also been found to exhibit potent biological activities at low concentrations, making it a promising candidate for further study. However, one limitation of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide.
未来方向
There are several future directions for the study of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide. One area of interest is its potential as a cancer therapy. Further research is needed to determine its efficacy in vivo and its potential side effects. Another area of interest is its anti-inflammatory properties. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide and its potential interactions with other drugs.
合成方法
The synthesis of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with N-phenylacrylamide to yield 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide. The process is relatively simple and yields a high purity product.
科学研究应用
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been shown to inhibit the replication of the hepatitis C virus, making it a promising candidate for the treatment of viral infections.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-10-14(8-9-17(13)22-2)11-15(12-19)18(21)20-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYHFOBZWXMHLL-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5854735.png)
![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)


![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)

![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)
![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)

![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)

![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)